7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPHDQIHTXMWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Oxa 1,3 Diazaspiro 4.5 Decane 2,4 Dione Scaffolds
Classical Approaches for Spirohydantoin Synthesis Applicable to 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Precursors
Classical methods for the synthesis of spirohydantoins often involve the formation of an amino acid or amino nitrile precursor followed by cyclization to form the hydantoin (B18101) ring. These established techniques can be adapted for the synthesis of this compound by utilizing precursors containing the requisite tetrahydropyran ring.
Cyclization Reactions for Spiro Ring Formation
The final and crucial step in many spirohydantoin syntheses is the cyclization reaction that forms the hydantoin ring. Several methods have been developed for this transformation.
One common approach involves the reaction of an α-amino nitrile with an isocyanate, followed by acid-catalyzed cyclization. This strategy was employed in the solution-phase parallel synthesis of a library of 168 spirohydantoins. ucl.ac.be The key steps are the Strecker reaction to form the α-amino nitrile, followed by reaction with an isocyanate and subsequent intramolecular cyclization upon treatment with concentrated hydrochloric acid at elevated temperatures. ucl.ac.be
Another widely used method is the Urech hydantoin synthesis, also known as the Read reaction. This involves the reaction of a free α-amino acid with potassium cyanate under acidic conditions to form a hydantoic acid intermediate, which then cyclizes to the hydantoin. nih.gov A modification of this reaction utilizes α-amino nitriles with inorganic cyanates or organic isocyanates. nih.gov
Solid-phase synthesis has also been utilized for the preparation of spirohydantoins. In one example, a resin-bound cyclic α,α-disubstituted α-amino ester was coupled with an isocyanate, and the subsequent cyclization and cleavage from the resin were achieved using a base to yield the desired spirohydantoin. nih.govacs.org
| Cyclization Method | Precursor | Reagents | Key Features |
| Strecker-Isocyanate Route | α-Amino nitrile | Isocyanate, Concentrated HCl | Two-step process involving isocyanate addition and acid-catalyzed cyclization. ucl.ac.be |
| Urech Hydantoin Synthesis | α-Amino acid | Potassium cyanate, Acid | Forms a hydantoic acid intermediate before cyclization. nih.gov |
| Modified Read Reaction | α-Amino nitrile | Inorganic cyanate or organic isocyanate | An alternative to the classical Urech synthesis. nih.gov |
| Solid-Phase Synthesis | Resin-bound α-amino ester | Isocyanate, Base | Allows for combinatorial synthesis and purification ease. nih.govacs.org |
Multi-component Reactions for Spiro-Heterocycle Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro-heterocycles in a single step from three or more starting materials. semanticscholar.org These reactions are highly valuable for generating molecular diversity. acs.org
The Bucherer–Bergs reaction is a classic MCR for the synthesis of hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. This reaction proceeds through an α-amino nitrile intermediate, which then cyclizes to the hydantoin under the reaction conditions. This method is known to produce thermodynamically controlled products. nih.gov For the synthesis of this compound, tetrahydro-4H-pyran-4-one would serve as the ketone starting material.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate MCRs, often leading to higher yields and shorter reaction times. semanticscholar.orgrsc.orgnih.gov This technique has been successfully applied to the synthesis of various spiro heterocyclic frameworks. semanticscholar.orgrsc.orgnih.gov
A novel pseudo-four-component reaction has been reported for the one-pot generation of spiro heterobicyclic systems. In this reaction, a cyclic β-keto ester reacts with one equivalent of urea and two equivalents of an aldehyde in a regioselective manner to produce spiro heterobicyclic aliphatic rings in good yields. acs.org This demonstrates the potential of MCRs to construct novel spiro scaffolds.
| Multi-component Reaction | Starting Materials | Product Type | Key Features |
| Bucherer–Bergs Reaction | Ketone/Aldehyde, KCN, (NH4)2CO3 | Hydantoin | One-pot synthesis of hydantoins, thermodynamically controlled. nih.gov |
| Microwave-Assisted MCRs | Various | Spiro heterocycles | Accelerated reaction rates and improved yields. semanticscholar.orgrsc.orgnih.gov |
| Novel Spiro Heterobicyclic Synthesis | Cyclic β-keto ester, Urea, Aldehyde | Spiro heterobicyclic aliphatic rings | Regioselective, pseudo-four-component reaction. acs.org |
Advanced Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry has seen the development of advanced catalytic methods that offer high efficiency, selectivity, and the ability to control stereochemistry. These strategies are applicable to the synthesis of complex spiro-heterocycles, including analogues of this compound.
Catalytic Synthesis Approaches for Spiro-Oxadiazinanediones
While specific catalytic methods for spiro-oxadiazinanediones are not extensively detailed in the provided context, the principles of catalytic synthesis for related spiro-heterocycles such as spiro-oxazolidines can be considered. Transition-metal-free approaches for the synthesis of spiro-oxazolidines have been developed, for instance, through the [3+2] annulation of azadienes with haloalcohols. researchgate.net This highlights the potential for developing catalytic, metal-free cyclization strategies for related spiro-heterocycles containing oxygen and nitrogen.
Organocatalytic Asymmetric Methodologies
Organocatalysis has become a powerful tool for the asymmetric synthesis of complex molecules, providing access to enantiomerically enriched compounds. semanticscholar.org This approach has been successfully applied to the synthesis of various spirocyclic compounds.
For example, an organocatalytic asymmetric Michael/alkylation cascade reaction has been developed for the synthesis of highly functionalized spiro-thiazolone–cyclopropane-oxindoles using a bifunctional aminothiourea catalyst. rsc.org This reaction proceeds with good yields and diastereoselectivities, and good enantioselectivities. rsc.org
Furthermore, asymmetric catalytic 1,3-dipolar cycloadditions have been employed to synthesize spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity. rice.edu Chiral phosphoric acid catalysts have been shown to be effective in three-component reactions of methyleneindolinones, aldehydes, and amino esters, creating two adjacent quaternary stereogenic centers with excellent stereoselectivity. rice.edu
The application of organocatalysis has also been demonstrated in the synthesis of spiro-bridged and spiro-fused heterocyclic compounds containing chromane, indole, and oxindole moieties through reactivity inversion strategies. nih.gov These organocatalytic pathways operate under mild conditions and efficiently produce structurally complex and biologically relevant heterocyclic products. nih.gov
| Organocatalytic Approach | Catalyst Type | Reaction Type | Synthesized Scaffold | Stereoselectivity |
| Michael/Alkylation Cascade | Bifunctional aminothiourea | Cascade | Spiro-thiazolone–cyclopropane-oxindoles | Up to 9.4:1 dr, up to 93% ee rsc.org |
| 1,3-Dipolar Cycloaddition | Chiral phosphoric acid | Three-component | Spiro[pyrrolidin-3,3′-oxindoles] | Up to 98% ee rice.edu |
| Reactivity Inversion Strategy | Not specified | Two-step sequences | Spiro-bridged and spiro-fused heterocycles | High efficiency nih.gov |
Metal-Catalyzed Cyclization Reactions
Transition metals are efficient catalysts for a wide range of organic transformations, including the synthesis of spirooxindoles. nih.gov Various transition metals have been employed to catalyze the formation of these complex scaffolds. nih.gov
Titanium(IV) chloride has been used as a catalyst for the regio- and stereoselective cyclization between isatins and 5-methoxyoxazoles to produce spiro[3,3'-oxindoleoxazolines] in excellent yields and diastereoselectivities. nih.gov This demonstrates the utility of Lewis acid catalysis in controlling the stereochemical outcome of spirocycle formation.
Palladium catalysis has been utilized in a domino spiro-cyclization of carbamoyl chlorides with alkynes and benzynes, which involves an intramolecular C-H activation to generate spirooxindole scaffolds bearing quaternary stereocenters. researchgate.net This method is noted for its step- and atom-economy.
Silver nanoparticles have also been reported as catalysts for the synthesis of spirooxindoles through a condensation reaction between isatin, a β-diketone, and enamines in water, highlighting a green chemistry approach. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Synthesized Scaffold | Key Features |
| Titanium(IV) chloride | Regio- and stereoselective cyclization | Isatins, 5-methoxyoxazoles | Spiro[3,3'-oxindoleoxazolines] | Excellent yield and diastereoselectivity (>99:1 dr) nih.gov |
| Palladium | Domino spiro-cyclization/C-H activation | Carbamoyl chlorides, alkynes/benzynes | Spirooxindoles | Step- and atom-economic, high regioselectivity researchgate.net |
| Silver nanoparticles | Condensation reaction | Isatin, β-diketone, enamines | Spirooxindoles | Green approach, high to excellent yields nih.gov |
Stereoselective Synthesis of this compound and its Stereoisomers
The spatial arrangement of atoms in spirocyclic compounds like this compound is critical to their biological activity. Consequently, the development of stereoselective synthetic methods to control the three-dimensional structure is a significant area of research. These methods aim to selectively produce a single stereoisomer, which is crucial as different stereoisomers of a molecule can exhibit varied pharmacological profiles. nih.gov The introduction of a spiro-annelated ring imparts rigidity to a molecule, which can enhance its binding affinity to biological targets. nih.govbeilstein-journals.org
Traditional synthetic routes to spirohydantoins, such as the Bucherer-Bergs and Strecker methods, often yield mixtures of stereoisomers that require separation. uctm.edu Modern strategies, however, increasingly focus on controlling stereochemistry during the synthesis itself. This includes methods like 1,3-dipolar cycloadditions, which can proceed with high stereoselectivity to form specific isomers. nih.govbeilstein-journals.org
Enantioselective Approaches in Spiro-Compound Synthesis
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers—mirror-image stereoisomers that are not superimposable. This is particularly important for spiro compounds where the spirocenter is the sole source of chirality. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of spirocyclic compounds. researchgate.net
One notable approach involves the use of chiral organocatalysts, such as cinchona alkaloid derivatives like (DHQ)2AQN, to catalyze cascade reactions. researchgate.net For example, the reaction between 4-arylidenepyrazol-5-ones and diethyl 2-bromomalonate, catalyzed by (DHQ)2AQN, yields spirocyclopropyl pyrazolones with enantiomeric excesses ranging from 26–93%. researchgate.net This type of Michael-initiated ring closure (MIRC) reaction is a key strategy for constructing chiral spiro compounds under mild conditions. researchgate.net
In the synthesis of other spirohydantoin analogues, chiral ligands have been employed to direct the stereochemical outcome of key reactions. For instance, the reduction of a ketone precursor using a borane dimethyl sulfide complex catalyzed by the chiral ligand (S)-2-methyl-CBS-oxazaborolidine afforded the (3R)-hydroxy product, which was a key intermediate in accessing a specific stereoisomer of a spirohydantoin inhibitor. nih.gov In contrast, using a non-chiral reducing agent like sodium borohydride resulted exclusively in the (3S)-hydroxy product. nih.gov
While significant progress has been made, developing enantioselective processes for all types of spiro-ring formations remains a challenge. For some reactions, such as ylide additions to simple carbonyl compounds to form oxaspiro[2.2]pentanes, highly diastereoselective processes exist, but corresponding enantioselective methods have not yet been developed. nih.gov
Table 1: Examples of Enantioselective Synthesis in Spiro-Compounds
| Catalyst/Reagent | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (DHQ)2AQN | Michael/alkylation cascade | Spirocyclopropyl pyrazolones | 26–93% | researchgate.net |
Diastereoselective Control in Spiro-Ring Systems
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule has multiple stereocenters, including the spiro atom. High diastereoselectivity is crucial for creating compounds with well-defined relative stereochemistry.
Various synthetic strategies have proven effective in achieving excellent diastereocontrol in the formation of spiro rings. For example, a one-pot Pd-catalyzed cyclocarbonylation of alkynols derived from steroids like ethisterone and levonorgestrel produced spiro-β-lactones with high diastereoselectivity (diastereomeric ratio > 20:1). nih.govbeilstein-journals.org Similarly, the synthesis of 16-spiroisoxazolines via a 1,3-dipolar cycloaddition reaction also proceeded with high stereoselectivity. nih.govbeilstein-journals.org
The choice of reagents and reaction conditions can direct the stereochemical outcome. In the formation of oxaspiro[2.2]pentanes, an appropriate directing group (such as an ether) was found to be necessary to achieve good diastereoselectivity. nih.gov Furthermore, hydroxyl-directed epoxidation of a cyclobutene precursor in the presence of VO(acac)2 provided an epoxide with excellent diastereoselectivity, which was a key step in a ring-expansion strategy to synthesize a cyclopentanone derivative. nih.gov
The synthesis of spiro-derivatives of hydantoins and thiohydantoins through [4+2]-cycloaddition (Diels-Alder reaction) of 5-methylidene-imidazolones with cyclopentadiene has been shown to proceed stereoselectively, with the predominant formation of the exo products. mdpi.com
Table 2: Examples of Diastereoselective Reactions in Spiro-Synthesis
| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclocarbonylation | Steroidal alkynols | Spiro-β-lactone steroids | > 20:1 | nih.govbeilstein-journals.org |
| 1,3-Dipolar cycloaddition | α,β-unsaturated steroidal ketone | 16-Spiroisoxazolines | Highly selective | nih.govbeilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu This involves strategies such as using less toxic reagents, employing environmentally benign solvents, and improving atom economy. iwu.edursc.org
Annulation reactions are recognized for their efficiency in building complex cyclic compounds and align well with green chemistry principles. rsc.org A key development in this area is the use of transition-metal-free cycloaddition reactions. For example, employing allylamines as synthons that react with azadienes in a base-catalyzed, chemodiverse cycloaddition provides an environmentally benign route to spiro rings. rsc.org This approach avoids the use of toxic transition metals and contributes to the sustainable generation of valuable intermediates. rsc.org
Multicomponent reactions (MCRs) are another strategy considered green because they can generate diverse molecular scaffolds with less synthetic effort and under safer conditions. researchgate.net The synthesis of spirohydantoins often involves multiple steps; consolidating these into a single MCR can significantly reduce waste and energy consumption.
The choice of catalyst is also central to green synthesis. The use of relatively non-toxic and inexpensive Lewis acid catalysts, such as bismuth triflate, offers a greener alternative to more hazardous catalysts. iwu.edu Bismuth triflate has been shown to be effective in catalyzing condensation reactions with fast reaction times. iwu.edu
Furthermore, replacing volatile organic compounds (VOCs) with greener solvents is a primary goal of green chemistry. iwu.edu Ionic liquids are considered promising replacements for VOCs in organic synthesis due to their negligible vapor pressure. iwu.edu In the context of spirohydantoin synthesis, alternative reaction schemes that utilize milder and safer reagents are being explored. For instance, the desulfurization of spirothiohydantoins to their corresponding spirohydantoins can be achieved using 35% aqueous hydrogen peroxide (H2O2) at room temperature, which is a more environmentally friendly method compared to others that might use harsh reagents. mdpi.com
Table 3: Green Chemistry Approaches in Spiro-Compound Synthesis
| Green Principle | Strategy | Example | Benefit | Reference |
|---|---|---|---|---|
| Safer Reagents | Transition-metal-free catalysis | Base-catalyzed cycloaddition using allylamines | Avoids toxic heavy metals | rsc.org |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of complex scaffolds | Reduced synthetic steps and waste | researchgate.net |
| Safer Solvents | Replacement of VOCs | Use of ionic liquids | Zero vapor pressure, reducing air pollution | iwu.edu |
Derivatization and Structural Modification of the 7 Oxa 1,3 Diazaspiro 4.5 Decane 2,4 Dione Core
Functionalization at Nitrogen Atoms (N-1 and N-3) of the Diazaspiro[4.5]decane Moiety
The hydantoin (B18101) component of the 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione core contains two secondary amine nitrogen atoms, N-1 and N-3, which are primary sites for functionalization. The reactivity of these positions can be influenced by the presence of two adjacent carbonyl groups. Generally, the N-3 position is considered more sterically accessible and electronically activated for certain reactions. mdpi.com
Synthetic strategies such as N-alkylation and N-arylation are commonly employed to introduce a wide variety of substituents at these positions. These modifications are instrumental in altering the molecule's biological activity and pharmacokinetic profile. For instance, in the closely related carbocyclic analog, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a methyl group is successfully introduced at the N-1 position. mdpi.com This highlights a facile pathway for synthesizing N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.com
Similarly, functionalization at the N-3 position has been demonstrated in related oxa-azaspiro scaffolds. In derivatives of 1-Oxa-3-azaspiro(4.5)decane-2,4-dione, a complex side chain, 3-(2-(5-ethyl-2-pyridyl)ethyl), has been attached to the N-3 position. ontosight.ai This type of modification is often pursued to introduce specific pharmacophoric elements intended to interact with biological targets. ontosight.ai Studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives further underscore the importance of N-alkoxyalkylpiperidine substitutions for achieving biological effects. researchgate.net
| Core Structure Analog | Position of Functionalization | Substituent Introduced | Significance |
|---|---|---|---|
| 1,3-Diazaspiro[4.5]decane-2,4-dione | N-1 | Methyl (-CH₃) | Demonstrates a cost-effective method for N-1 monosubstitution. mdpi.com |
| 1-Oxa-3-azaspiro(4.5)decane-2,4-dione | N-3 | 2-(5-ethyl-2-pyridyl)ethyl | Introduces a complex, biologically relevant moiety. ontosight.ai |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | N-8 (on piperidine (B6355638) ring) | Alkoxyalkyl groups | Modulates myelostimulating activity. researchgate.net |
Substituent Effects on the Oxane Ring (C-5, C-6, C-8, C-9, C-10 positions)
Modification of the saturated oxane ring of the this compound core allows for the fine-tuning of the molecule's steric and electronic properties. Introducing substituents at positions C-5, C-6, C-8, C-9, or C-10 can significantly impact the compound's lipophilicity, conformational flexibility, and interaction with its environment.
While specific studies on the 7-oxa variant are limited, research on analogous spirocyclic systems provides valuable insights. For example, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a phenyl group on the C-8 position of the cyclohexane (B81311) ring. mdpi.com This bulky, lipophilic group dramatically alters the spatial profile of the molecule compared to its unsubstituted parent. In another example, a methyl group is placed at the 7-position of a 1-Oxa-3-azaspiro(4.5)decane-2,4-dione derivative. ontosight.ai Such small alkyl substituents can influence the local conformation of the ring and affect how the molecule is recognized by biological systems. The effects of these substitutions are critical for establishing structure-activity relationships (SAR) in medicinal chemistry research.
| Core Structure Analog | Position of Substitution | Substituent | Potential Effect |
|---|---|---|---|
| 1,3-Diazaspiro[4.5]decane-2,4-dione | C-8 | Phenyl | Increases lipophilicity and introduces a bulky aromatic group. mdpi.com |
| 1-Oxa-3-azaspiro(4.5)decane-2,4-dione | C-7 | Methyl | Provides a small, lipophilic modification affecting local conformation. ontosight.ai |
Incorporation of Diverse Chemical Moieties and Hybrid Scaffolds
A powerful strategy in chemical and pharmaceutical research involves the creation of hybrid molecules, where a core scaffold like this compound is covalently linked to other distinct chemical moieties. This approach aims to combine the properties of both fragments, potentially leading to novel functionalities or enhanced biological activities.
The spiro-hydantoin framework is well-suited for this purpose, serving as a rigid anchor for attaching various functional groups. Research has shown the successful incorporation of heterocyclic moieties, which are prevalent in many biologically active compounds. For instance, derivatives of 1-Oxa-3-azaspiro(4.5)decane-2,4-dione have been synthesized bearing a pyridine (B92270) ring, a common feature in many pharmaceuticals. ontosight.ai Other research has focused on synthesizing hydantoin derivatives that include a 4-acetylphenylpiperazinylalkyl moiety, creating complex structures with potential antiproliferative activity. mdpi.com The synthesis of such hybrid compounds expands the chemical space accessible from the spiro-hydantoin core and allows for the exploration of new structure-activity relationships.
| Core Structure | Incorporated Moiety | Resulting Hybrid Scaffold |
|---|---|---|
| 1-Oxa-3-azaspiro(4.5)decane-2,4-dione | 5-ethyl-pyridine | 3-(2-(5-ethyl-2-pyridyl)ethyl)-1-oxa-3-azaspiro(4.5)decane-2,4-dione. ontosight.ai |
| Spiro[imidazolidine-4,1′-indene]-2,5-dione | 4-acetylphenylpiperazine | 1-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione. mdpi.com |
| Thiohydantoin | Pyridine | Hydantoin derivatives containing a pyridine group. mdpi.com |
Preparation of Radiolabeled Analogues for Research Probes
Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of radiolabeled analogues of this compound would enable detailed studies of its biodistribution, pharmacokinetics, and target engagement in living organisms. moravek.com
The hydantoin ring is a versatile platform for isotopic labeling. openmedscience.com Methods have been developed for incorporating isotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) into the hydantoin core for use in metabolic studies and transport protein analysis. openmedscience.com For PET imaging, short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) are commonly used. researchgate.netnih.gov
The synthesis of a radiolabeled version of this compound could be achieved by introducing a radiolabel in several ways. One approach involves the use of a ¹¹C-labeled precursor, such as [¹¹C]methyl iodide, to alkylate one of the nitrogen atoms of the hydantoin ring. Alternatively, a prosthetic group containing ¹⁸F, such as [¹⁸F]fluoroethyl tosylate, could be attached to the N-1 or N-3 position. The development of such radiolabeled probes is essential for non-invasively visualizing and quantifying biological processes at the molecular level. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Elucidation of Structural Features Influencing Biological Activities
A systematic approach to understanding the SAR of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione derivatives involves the independent and combined analysis of the spirocyclic core, its stereochemistry, and the influence of peripheral substituents.
The spirocyclic nature of the this compound scaffold introduces a chiral center at the spiro atom, which can significantly impact biological activity. The spatial arrangement of the two rings creates a defined three-dimensional structure that dictates how the molecule presents its interaction points to a biological target. Although direct studies on the stereochemistry of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, in the development of diastereoselective 2,7-diazaspiro[4.5]decanes-1,3-diones, the control of stereochemistry was paramount in achieving the desired biological outcomes. researchgate.net The different stereoisomers of a spiro compound can exhibit vastly different affinities and efficacies for a receptor or enzyme due to the specific orientation of key binding motifs. One stereoisomer may fit perfectly into a binding pocket, while another may be sterically hindered, leading to a significant drop in activity.
The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity. Modifications to the peripheral groups can influence potency, selectivity, and pharmacokinetic properties. Studies on analogous spirocyclic systems provide valuable insights into these effects. For example, in a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the introduction of a methyl group at the 2-position was found to slightly decrease antitumor activity. nih.gov Conversely, the nature of the substituent at the 4-position had a significant impact, with a p-bromobenzyl group conferring optimal activity against several cancer cell lines. nih.gov
Similarly, in a study of 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin (B13524) synthase inhibitors, various substituents on the diazepine (B8756704) ring were explored. nih.gov The results indicated that both the electronic and steric properties of these substituents played a crucial role in the observed inhibitory activity.
The following table summarizes the impact of different substituents on the antifungal activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against A. fumigatus, illustrating the profound effect of peripheral modifications.
| Compound | Substituent | MIC (mmol/L) |
| 4j | 4-chlorophenyl | 0.08 |
| 4r | 2,4-dichlorophenyl | 0.08 |
| 4d | 4-fluorophenyl | >1.28 |
Data sourced from: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. nih.gov
Conformational Analysis and its Correlation with Biological Recognition
The biological activity of this compound derivatives is not only dependent on their static structure but also on their conformational flexibility. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for effective interaction. Conformational analysis, through computational methods such as molecular mechanics and quantum chemistry calculations, can predict the preferred spatial arrangement of the spirocyclic system and its substituents. For the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a structure optimization step was performed to determine its energy minima conformation. mdpi.com This type of analysis helps in understanding how the molecule orients itself in three-dimensional space, which is a critical aspect of molecular recognition by a receptor or enzyme. The correlation of these preferred conformations with biological activity can provide valuable insights for the design of new analogues with enhanced affinity and specificity.
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For derivatives of the this compound scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
In a study of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR) agonists, docking and molecular dynamics simulations were employed to understand how these molecules bind to the orthosteric site of the receptor. researchgate.net This approach helps in defining the key interactions and spatial requirements for potent agonism. Similarly, a pharmacophoric model for 5-HT1A receptor agonists was developed based on 1-oxa-4-thiaspiro[4.5]decane derivatives, highlighting the importance of a basic nitrogen atom and an aromatic ring at specific distances from the spirocyclic core. unimore.it Such models serve as valuable templates for the virtual screening of compound libraries and the de novo design of novel ligands with desired biological activities.
A general pharmacophoric model for a 5-HT1A agonist based on a spirocyclic scaffold is depicted below:
A basic nitrogen atom: Essential for interaction with an acidic residue in the receptor.
An aromatic ring: Provides hydrophobic and/or pi-stacking interactions.
A spirocyclic core: Acts as a rigid scaffold to correctly orient the other pharmacophoric features.
Computational Chemistry and Molecular Modeling Applications
Virtual Screening Approaches for Novel 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Scaffolds
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the application of virtual screening or molecular modeling for the discovery of novel scaffolds of the exact compound This compound .
While computational methods are widely used in drug discovery for related spirocyclic systems, no dedicated research focusing on the virtual screening of libraries for hit identification, lead optimization, or the elucidation of structure-activity relationships for this particular chemical entity could be located. The exploration of the chemical space around the this compound core using computational techniques remains an unaddressed area in the available scientific literature.
Therefore, it is not possible to provide detailed research findings or data tables on virtual screening approaches for this specific compound as per the request.
Potential Applications in Chemical Biology and Medicinal Chemistry Research
Exploration as Probes for Biological Systems and Pathway Delineation
Currently, there is no published research detailing the use of 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione as a chemical probe to study biological systems or delineate cellular pathways. The development of such probes would require synthesis of the molecule with reporter tags (e.g., fluorescent dyes, biotin) to enable visualization and tracking within a biological context.
Development as Tools for Target Validation and Lead Optimization
The utility of This compound for target validation and lead optimization remains unexplored. This process would involve identifying a biological target with which the compound interacts and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.
Investigation in Disease-Relevant Biological Systems
There are no studies specifically investigating the anticancer properties of This compound . However, research into other oxazaspiro compounds has shown promise. For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa). nih.govresearchgate.net Certain derivatives in these studies exhibited potent activity, suggesting that the oxazaspiro scaffold can be a valuable pharmacophore in the design of new anticancer agents. nih.gov
No research has been published on the effects of This compound within the context of neuroscience. In contrast, a related class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been identified as a novel chemotype for delta-opioid receptor (DOR) agonists. nih.govnih.govresearchgate.net These receptors are a potential target for treating various neurological and psychiatric disorders. nih.govnih.gov The most potent compounds from this series were found to be selective for the DOR and demonstrated efficacy in a mouse model of inflammatory pain. nih.gov This highlights the potential for spiro-diazaspiro compounds to interact with neurological targets.
The potential of This compound as an antimicrobial or antiviral agent has not been investigated.
There is no available data on the role of This compound in the context of metabolic disorders or its interaction with metabolic receptors.
Contribution to the Understanding of Spirocyclic Chemistry in Drug Discovery
The exploration of novel molecular architectures is a cornerstone of modern drug discovery, with the goal of identifying scaffolds that confer improved therapeutic properties. Spirocyclic compounds, characterized by two rings connected through a single shared atom, have emerged as a particularly valuable class of structures in medicinal chemistry. nih.gov The study of molecules such as this compound, which features a spirohydantoin core, significantly contributes to the understanding of how three-dimensional chemical space can be leveraged for therapeutic benefit. ontosight.ai
Spirocyclic scaffolds offer a distinct advantage over the flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.com Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space. This structural rigidity can be crucial for enhancing binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. tandfonline.comnih.gov By reducing the number of rotatable bonds, spirocyclic structures can minimize the entropic penalty upon binding to a receptor, potentially leading to a significant increase in potency. bldpharm.com
Furthermore, the incorporation of a spiro center, which is a quaternary carbon, increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ value is often correlated with improved physicochemical properties, such as increased solubility and enhanced metabolic stability, which are critical for a compound's success as a drug candidate. bldpharm.com The shift away from planarity can disrupt stacking interactions with metabolic enzymes, such as cytochrome P450s, leading to improved pharmacokinetic profiles. tandfonline.com
The 1,3-diazaspiro[4.5]decane-2,4-dione moiety, a type of spirohydantoin, is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. tcsedsystem.edumdpi.com Research into derivatives of this core has yielded compounds with diverse therapeutic potential. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel and selective agonists for the δ-opioid receptor, a target for treating pain and neurological disorders. researchgate.netnih.gov Other studies have demonstrated the myelostimulating activity of different derivatives, highlighting the versatility of this spirocyclic system. researchgate.net
The introduction of a heteroatom within the carbocyclic ring, as seen with the oxygen atom in the 7-position of this compound, provides an additional tool for medicinal chemists to fine-tune molecular properties. The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding site. It also influences the molecule's polarity and solubility, which can be adjusted to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The value of spirocyclic scaffolds is demonstrated by their increasing presence in approved drugs and clinical candidates, validating the theoretical advantages of their three-dimensional structures. nih.govacs.org The challenges in synthesizing these complex molecules have historically limited their application, but recent advancements in synthetic methodologies are making them more accessible for exploration in drug discovery programs. acs.orgresearchgate.net
Interactive Data Table: Physicochemical Properties of Related Spirohydantoin Compounds
The following table presents computed physicochemical properties for the parent scaffold, 1,3-Diazaspiro[4.5]decane-2,4-dione, and a related isomer, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, to illustrate the influence of the core structure on drug-like properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1,3-Diazaspiro[4.5]decane-2,4-dione nih.gov | C₈H₁₂N₂O₂ | 168.19 | 0.6 | 2 | 2 |
| 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione cymitquimica.com | C₇H₁₀N₂O₃ | 170.17 | - | 2 | 3 |
Future Directions and Research Opportunities
Advancements in Asymmetric Synthesis of Complex 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
The biological activity of chiral spirocyclic compounds is often stereospecific. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure derivatives of this compound is a critical research frontier. While traditional synthetic methods often produce racemic mixtures, modern catalysis offers powerful solutions.
Recent years have seen a surge in methodologies for the enantioselective synthesis of spirocycles, driven largely by the advent of organocatalysis. rsc.org This approach, along with transition-metal catalysis, provides a robust toolbox for constructing optically pure compounds with chiral quaternary centers, which are characteristic of spiro heterocycles. nih.gov Key strategies include:
Organocatalytic Domino Reactions: Multi-step, one-pot reactions catalyzed by small organic molecules, such as prolinol ethers, can create complex chiral structures with high diastereoselectivity and enantioselectivity. nih.gov These cascade reactions are highly atom-economical and can efficiently assemble the spirocyclic core. researchgate.net
Transition-Metal Catalysis: Chiral metal complexes, for instance, those based on rhodium or nickel, are effective in catalyzing asymmetric transformations like double hydrosilation or aza-Michael additions to build the spiro framework with high stereocontrol. nih.govbohrium.com
Synergistic Catalysis: The combination of organocatalysis and transition-metal catalysis is emerging as a particularly powerful strategy, leveraging the distinct activation modes of each catalyst to achieve challenging transformations and construct complex spiro architectures.
Future research will likely focus on expanding the substrate scope of these reactions and developing novel catalysts to enable even greater control over the stereochemical outcome, facilitating the synthesis of a diverse library of complex, enantiopure this compound derivatives for biological screening.
Integration of Artificial Intelligence and Machine Learning in Spiro-Compound Design
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design novel this compound derivatives with optimized properties. By learning from large datasets of known molecules, these algorithms can propose structures with enhanced potency, selectivity, and favorable pharmacokinetic profiles. researchgate.netspringernature.com
Virtual Screening and Property Prediction: AI algorithms can rapidly screen virtual libraries containing thousands of spiro-compounds to predict their biological activity, toxicity, and physicochemical properties (e.g., solubility, bioavailability). mdpi.comnih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. nih.gov
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes to target molecules, further accelerating the discovery pipeline. springernature.com
Novel Biological Target Identification for Spiro-Oxadiazinanediones
A significant opportunity lies in identifying novel biological targets for compounds based on the spiro-oxadiazinanedione and related spiro-hydantoin scaffolds. While derivatives have shown activity against known targets like aldose reductase and p300/CBP histone acetyltransferases, their full biological potential remains largely untapped. nih.govorganic-chemistry.org
Future research will employ a range of strategies to uncover new mechanisms of action:
Phenotypic Screening: Unbiased screening of spiro-compound libraries in cell-based or organismal models can reveal unexpected biological effects without a preconceived target. This approach has the potential to uncover entirely new therapeutic applications.
Chemoproteomics: This technique uses chemical probes derived from the spiro scaffold to identify direct protein binding partners within the complex cellular environment, providing a direct map of the compound's interactions.
In Silico Target Prediction: Computational tools can predict potential biological targets by comparing the structure of the spiro-compound to libraries of molecules with known targets. mdpi.com Databases such as Swiss Target Prediction can provide initial hypotheses for experimental validation. mdpi.com
Identifying new targets is crucial for expanding the therapeutic utility of the this compound class beyond its current applications.
Exploration of Multi-Target Modulators Based on the this compound Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target modulators, or drugs that interact with several targets simultaneously, are an increasingly attractive therapeutic strategy. The rigid, three-dimensional structure of the this compound scaffold makes it an ideal starting point for designing such compounds. mdpi.com
The spiro core provides a stable platform from which chemical substituents can be projected in precise spatial orientations. mdpi.com This allows for the "fine-tuning" of the molecule to interact with the distinct binding sites of multiple target proteins. mdpi.com For example, a single spiro-compound could be engineered to dually inhibit two different enzymes in a cancer-related pathway, potentially leading to synergistic effects and a reduced likelihood of drug resistance. nih.gov
Future research efforts will focus on:
Rational Design: Using structural biology and computational modeling to design derivatives that can simultaneously fit into the binding pockets of two or more desired targets.
Fragment-Based Linking: Connecting molecular fragments known to bind to different targets via the central spiro scaffold.
This polypharmacological approach could yield innovative treatments for diseases that have proven difficult to address with single-target drugs.
Development of Chemical Biology Tools for In-Depth Mechanistic Studies
Derivatives of this compound can be developed into sophisticated chemical biology tools to investigate cellular processes. researchgate.net By modifying the core scaffold with specific functional groups, researchers can create chemical probes to study the compound's mechanism of action in its native biological context. mskcc.org
Key types of chemical biology tools include:
Fluorescent Probes: Attaching a fluorescent dye to the spiro scaffold allows for the visualization of the compound's localization within cells using microscopy, providing insights into its distribution and potential sites of action. nih.govsigmaaldrich.com
Affinity-Based Probes: Incorporating a reactive group or a tag (like biotin) enables the identification of direct binding partners through techniques like affinity purification and mass spectrometry. mskcc.orgsigmaaldrich.com This is a powerful method for target deconvolution.
Photoaffinity Probes: These probes contain a photo-reactive group that, upon exposure to UV light, forms a covalent bond with nearby interacting proteins, permanently "tagging" the biological target for subsequent identification.
The development of such toolsets will be invaluable for elucidating the precise molecular mechanisms underlying the biological effects of this class of compounds, validating new targets, and accelerating the drug development process. researchgate.netnih.gov
Q & A
Q. Optimization Tips :
- Control temperature (60–100°C) and reaction time (12–24 hours) to maximize yield.
- Use spectroscopic monitoring (e.g., TLC or in situ FTIR) to track intermediate formation .
Basic: How is the purity and structural integrity of this compound confirmed experimentally?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Compare experimental and spectra with computational predictions (e.g., using DMSO-d6 or CDCl3 solvents). Look for spirocyclic proton splitting patterns (e.g., δ 1.5–2.5 ppm for cyclohexane protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 182.224 for CHNO) and fragmentation patterns .
- Elemental Analysis : Validate C, H, and N percentages (±0.3% tolerance) using combustion analysis .
Q. Example Table :
| Technique | Key Parameters | Reference Compound |
|---|---|---|
| NMR | δ 2.1–2.3 (m, cyclohexane CH) | CDCl3 |
| LC-MS | [M+H] at m/z 183.23 | Thermo Scientific |
Advanced: How can researchers design binding assays to evaluate interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on a sensor chip and measure real-time binding kinetics (K, k/k) .
- Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in proteins upon ligand binding. Use Stern-Volmer plots to quantify affinity .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to determine stoichiometry and binding constants .
Q. Critical Considerations :
- Validate assay specificity using negative controls (e.g., inactive enantiomers).
- Account for solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false positives .
Advanced: What strategies resolve contradictions in spectroscopic or crystallographic data for spirocyclic compounds like this compound?
Answer:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with -DEPT NMR to resolve ambiguities in stereochemistry .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- Dynamic NMR Studies : Analyze variable-temperature NMR to detect conformational exchange broadening in spirocyclic systems .
Case Study : A discrepancy in carbonyl peak assignments was resolved by synthesizing a -labeled analog and performing 2D HSQC experiments .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Hazard Mitigation : Avoid inhalation of dust (P261 precaution) and skin contact (H315/H319 hazard codes). Store in cool, dry conditions away from oxidizers .
- Emergency Procedures : For accidental ingestion, immediately contact a poison center (P304+P340 code) .
Advanced: How can researchers integrate this compound into a theoretical framework for drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Map spirocyclic scaffold modifications (e.g., substituents at positions 7 and 8) to bioactivity trends using QSAR models .
- Mechanistic Hypotheses : Link compound interactions to enzymatic inhibition (e.g., via transition-state analog theory) and validate through mutagenesis studies .
- Comparative Analysis : Benchmark against known spirocyclic drugs (e.g., antimalarials or antivirals) to identify novel pharmacophores .
Q. Example Framework :
| Theory/Model | Application to Compound | Validation Method |
|---|---|---|
| Transition-State Mimicry | Inhibit viral proteases via spirocyclic rigidity | X-ray crystallography |
| QSAR | Predict logP and solubility | HPLC-measured logD |
Advanced: What methodologies are recommended for analyzing degradation products of this compound under stressed conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
- Analytical Tools :
- HPLC-MS/MS : Identify degradation products via fragmentation patterns.
- Stability-Indicating Assays : Develop validated HPLC methods with resolution ≥2.0 between parent and degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
